2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-1H-benzoimidazole-2-thiol are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Benzimidazoles are known to have a wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects . .
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of the experiment and the specific proteins it interacts with.
Biochemical Analysis
Biochemical Properties
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase, by binding to their active sites . The interaction with tyrosinase, for example, involves the formation of a complex that prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. Similarly, the inhibition of acetylcholinesterase by 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- results in increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .
Cellular Effects
The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can modulate the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation . These effects collectively contribute to the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, the inhibition of tyrosinase and acetylcholinesterase by 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- involves the formation of a stable complex with the enzyme, preventing its normal function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have shown that 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhanced neurotransmission and reduced oxidative stress . At higher doses, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular processes . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- are then excreted through the kidneys . The interaction with enzymes such as cytochrome P450 plays a crucial role in the metabolism of this compound, affecting its bioavailability and efficacy . Additionally, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- to specific compartments is facilitated by targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
3-phenyl-1H-benzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGHOGKGARVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196341 | |
Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4493-32-7 | |
Record name | 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4493-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-1H-BENZIMIDAZOL-2-YL HYDROSULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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